![molecular formula C17H19FN2O4S2 B2400320 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1798033-92-7](/img/structure/B2400320.png)
2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Description
2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C17H19FN2O4S2 and its molecular weight is 398.47. The purity is usually 95%.
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Biological Activity
The compound 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound has a complex structure characterized by the following features:
- Molecular Formula : C17H18FNO5S
- Molecular Weight : Approximately 399.5 g/mol
- CAS Number : 1448030-77-0
The structural integrity and properties of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C17H18FNO5S |
Molecular Weight | 399.5 g/mol |
CAS Number | 1448030-77-0 |
Functional Groups | Sulfonyl, Carbonyl |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonamide moiety is known for its ability to inhibit specific enzymes, which may contribute to its therapeutic efficacy.
Potential Mechanisms:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes such as carbonic anhydrase or dihydrofolate reductase, which are critical in various metabolic pathways.
- Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors, possibly influencing neurological pathways.
Biological Activity
Research indicates that compounds similar to this compound exhibit diverse pharmacological activities, including:
- Antitumor Activity : Studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer models.
- Antimicrobial Properties : This class of compounds often demonstrates effectiveness against bacterial pathogens.
Case Studies:
- Antitumor Efficacy : A study evaluated the effect of a related sulfonamide on human cancer cell lines, demonstrating significant inhibition of cell proliferation (IC50 values in the low micromolar range) .
- Antimicrobial Activity : Another investigation explored the antimicrobial properties of similar compounds against resistant bacterial strains, showing promising results in vitro .
Research Findings
Recent studies have focused on the quantitative structure-activity relationship (QSAR) of sulfonamide derivatives, including our compound of interest. These studies provide insights into how structural modifications influence biological activity.
Key Findings:
- Structure-Activity Relationship : Modifications to the piperidine and sulfonyl groups significantly affect potency and selectivity against target enzymes.
- Thermal Stability Analysis : Thermal gravimetric analysis (TGA) indicates that these compounds maintain stability under physiological conditions, which is crucial for therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide?
The synthesis typically involves multi-step routes, including:
- Coupling reactions : Use of 5-fluorobenzo[b]thiophene-2-carbonyl chloride with piperidin-4-ylsulfonyl intermediates under basic conditions (e.g., triethylamine) to form the core structure .
- Amide bond formation : Activation of carboxylic acids with coupling agents like HATU or EDC/HOBt for N-methylacetamide incorporation .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC .
Q. What characterization techniques are essential for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and sulfonyl (S=O) functional groups .
Q. What safety protocols should be followed when handling this compound?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection due to acute toxicity and skin/eye irritation risks .
- Ventilation : Use fume hoods to avoid aerosol formation .
- Waste disposal : Collaborate with authorized disposal services for hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonation .
- Catalyst screening : Test palladium or copper catalysts for coupling steps to enhance efficiency .
- Real-time monitoring : Use HPLC to track reaction progress and adjust parameters dynamically .
Q. How should researchers address contradictions in reported biological activities of this compound?
- Standardized assays : Replicate studies under controlled conditions (e.g., cell lines, incubation times) to minimize variability .
- Target validation : Employ siRNA knockdown or CRISPR-Cas9 to confirm specificity for suspected targets (e.g., kinases, GPCRs) .
- Data triangulation : Cross-reference results with structural analogs (e.g., 4-chlorophenyl derivatives) to identify substituent-dependent effects .
Q. What methodologies resolve structural ambiguities in derivatives of this compound?
- X-ray crystallography : Determine crystal structures to validate stereochemistry and intermolecular interactions .
- Dynamic NMR : Analyze conformational flexibility in solution under varying temperatures .
- Computational modeling : DFT calculations to predict reactive sites and optimize synthetic routes .
Q. How can stability studies inform storage and formulation strategies?
- Forced degradation : Expose the compound to heat, light, and humidity, then analyze degradation products via LC-MS .
- Lyophilization : Improve shelf life by storing as a lyophilized powder under inert gas .
- Excipient screening : Test compatibility with stabilizers (e.g., cyclodextrins) for future in vivo studies .
Q. Methodological Challenges and Solutions
Q. What experimental designs mitigate reproducibility issues in synthesis?
- Detailed protocols : Document exact molar ratios, stirring times, and purification thresholds .
- Batch analysis : Use statistical tools (e.g., ANOVA) to compare yields across multiple batches .
- Collaborative validation : Share samples with independent labs for cross-verification of purity and activity .
Q. How can in vitro-to-in vivo discrepancies in pharmacological data be addressed?
- Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolic stability using rodent models .
- Prodrug design : Modify the acetamide or sulfonyl groups to enhance membrane permeability .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .
Q. What computational tools aid in elucidating structure-activity relationships (SAR)?
- Molecular docking : Predict binding modes to receptors (e.g., using AutoDock Vina) .
- QSAR modeling : Corrogate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with bioactivity data .
- MD simulations : Study conformational dynamics over nanosecond timescales to identify stable binding poses .
Properties
IUPAC Name |
2-[1-(5-fluoro-1-benzothiophene-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S2/c1-19-16(21)10-26(23,24)13-4-6-20(7-5-13)17(22)15-9-11-8-12(18)2-3-14(11)25-15/h2-3,8-9,13H,4-7,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMRYLSVWONIPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(S2)C=CC(=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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